molecular formula C11H15Br2NO2 B13408432 [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide

Cat. No.: B13408432
M. Wt: 353.05 g/mol
InChI Key: TYMMXVZAUGQKRF-RGMNGODLSA-N
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Description

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide is a complex organic compound with a bicyclic structure featuring bromine and methoxy groups. This compound is known for its high affinity for the 5-HT2A receptor, making it a significant subject of study in the field of neurochemistry.

Preparation Methods

The synthesis of [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide involves several steps. The starting material is typically a bicyclo[4.2.0]octatriene derivative, which undergoes bromination and methoxylation reactions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for methoxylation .

Industrial production methods may involve large-scale bromination and methoxylation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies involving the 5-HT2A receptor, which is implicated in various neurological processes.

    Medicine: Research on this compound contributes to the understanding of its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The primary mechanism of action of [(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide involves its interaction with the 5-HT2A receptor. As a high-affinity agonist, it stimulates the receptor, leading to the accumulation of inositol triphosphate (IP3) in cells expressing the receptor. This activation triggers a cascade of intracellular signaling pathways that influence various physiological and neurological processes.

Comparison with Similar Compounds

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide can be compared with other similar compounds, such as:

    ®-TCB2: The R-type enantiomer of TCB2, which also acts as a 5-HT2A receptor agonist.

    (S)-TCB2: The S-type enantiomer of TCB2, which may have different pharmacological properties.

    Bicyclo[4.2.0]octatriene derivatives: Other derivatives with varying substituents that influence their chemical and biological activities

The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct properties and applications in scientific research.

Properties

Molecular Formula

C11H15Br2NO2

Molecular Weight

353.05 g/mol

IUPAC Name

[(7R)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide

InChI

InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m0./s1

InChI Key

TYMMXVZAUGQKRF-RGMNGODLSA-N

Isomeric SMILES

COC1=CC(=C(C2=C1[C@@H](C2)CN)OC)Br.Br

Canonical SMILES

COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br

Origin of Product

United States

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